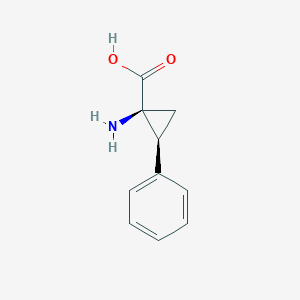
1-Amino-2-phenylcyclopropanecarboxylic acid, cis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with significant interest in various fields of chemistry and biology. This compound is known for its unique structural features, including a cyclopropane ring, which imparts rigidity and distinct stereochemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This method employs diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes, such as the alkylation of glycine equivalents and cyclopropanation reactions, optimized for high yield and purity.
化学反应分析
Types of Reactions
Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted cyclopropane derivatives.
科学研究应用
Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. This compound may also interact with receptors and ion channels, modulating their activity and influencing cellular processes.
相似化合物的比较
Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Aminocyclopropanecarboxylic Acid: A simpler analog without the phenyl group.
2-Phenylcyclopropanecarboxylic Acid: Lacks the amino group, affecting its reactivity and applications.
Cyclopropane Amino Acids: A broader class of compounds with varying substituents on the cyclopropane ring.
The uniqueness of Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
3200-80-4 |
|---|---|
分子式 |
C10H11NO2 |
分子量 |
177.20 g/mol |
IUPAC 名称 |
(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)/t8-,10-/m0/s1 |
InChI 键 |
MRUPFDZGTJQLCH-WPRPVWTQSA-N |
手性 SMILES |
C1[C@H]([C@@]1(C(=O)O)N)C2=CC=CC=C2 |
规范 SMILES |
C1C(C1(C(=O)O)N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



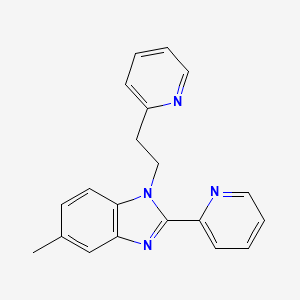
![6-Chlorobenzo[b]phenazine](/img/structure/B12943390.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12943393.png)
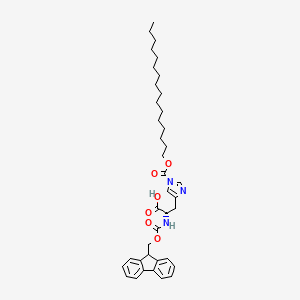
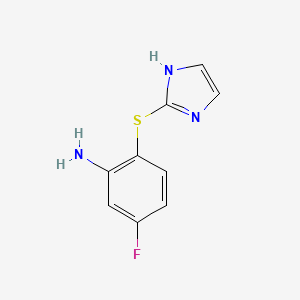

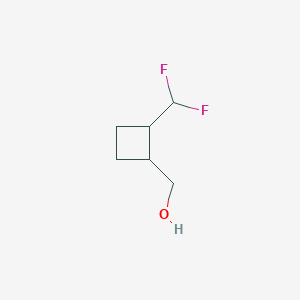
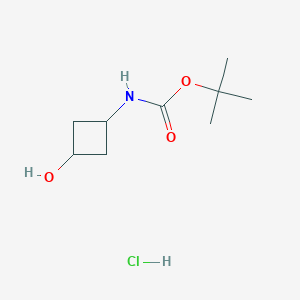
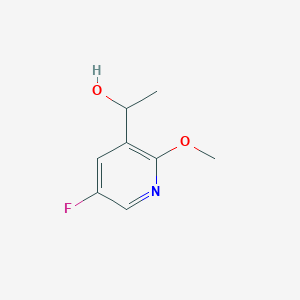
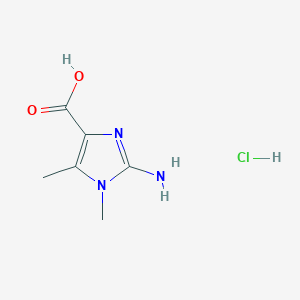
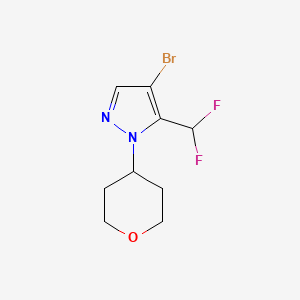
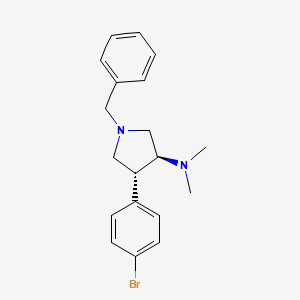
![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B12943456.png)
